molecular formula C30H27N5O8 B2909234 N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894932-01-5

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2909234
CAS No.: 894932-01-5
M. Wt: 585.573
InChI Key: TYUCHSBSQQKCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a structurally complex quinazolinone derivative featuring a dioxoloquinazolinone core, a 3-phenyl-1,2,4-oxadiazole substituent, and a 3,4-dimethoxyphenethyl acetamide side chain. Its design likely aims to optimize pharmacokinetic properties, such as solubility and target binding, through the inclusion of methoxy groups and the oxadiazole ring, which are known to enhance metabolic stability and receptor interactions .

Properties

CAS No.

894932-01-5

Molecular Formula

C30H27N5O8

Molecular Weight

585.573

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C30H27N5O8/c1-39-22-9-8-18(12-23(22)40-2)10-11-31-26(36)15-34-21-14-25-24(41-17-42-25)13-20(21)29(37)35(30(34)38)16-27-32-28(33-43-27)19-6-4-3-5-7-19/h3-9,12-14H,10-11,15-17H2,1-2H3,(H,31,36)

InChI Key

TYUCHSBSQQKCNT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound belonging to the quinazoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C30H27N5O8C_{30}H_{27}N_5O_8, with a molecular weight of approximately 585.57 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds in the quinazoline family exhibit a variety of biological activities. The specific compound has shown promise in several areas:

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Study : A study conducted on human breast cancer cells showed that treatment with N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was found to activate caspase pathways leading to apoptosis .
  • Antimicrobial Evaluation : In a separate study focusing on antimicrobial activity, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains. The results indicated a dose-dependent response .

The biological activity of N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) can be attributed to its structural features that allow interaction with specific biological targets:

  • Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases involved in cancer progression. This compound may inhibit key kinases that regulate cell cycle and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death through ROS-mediated pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

The compound shares structural homology with several quinazolinone-based derivatives (Table 1). Key distinctions include:

  • Substituent Diversity: Unlike 2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted acetamide derivatives (), which feature a sulfamoylphenyl group and thioether linkage, the target compound incorporates a 1,2,4-oxadiazole moiety.
  • Benzamide vs. Acetamide Linkages : Compared to 3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (), which uses a benzamide linker, the target compound’s acetamide side chain may confer greater conformational flexibility, influencing binding kinetics .

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Biological Target (Hypothesized)
Target Compound Dioxoloquinazolinone 3-Phenyl-1,2,4-oxadiazole, dimethoxyphenethyl HDACs, kinase enzymes
2-[(4-Oxo-3-(4-sulfamoylphenyl)...acetamide Benzo[g]quinazolinone Sulfamoylphenyl, thioether Dihydrofolate reductase
3,5-Dimethoxy-N-[7-(4-methylphenyl)... Tetrahydroquinazolinone 4-Methylphenyl, benzamide Tyrosine kinase inhibitors

Computational and Analytical Comparisons

  • Molecular Networking: High-resolution MS/MS-based dereplication () could cluster the target compound with other quinazolinones based on fragmentation patterns. A high cosine score (>0.8) would suggest shared structural motifs, such as the dioxoloquinazolinone core, with analogues like those in and .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound may exhibit >60% similarity to HDAC inhibitors like SAHA, given its zinc-binding oxadiazole group and hydrophobic side chains. This aligns with aglaithioduline’s ~70% similarity to SAHA in pharmacokinetic properties .

Pharmacokinetic and Pharmacodynamic Profiles

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • Metabolic Stability : The 3,4-dimethoxyphenethyl group may reduce CYP450-mediated oxidation compared to simpler aryl groups in ’s derivatives .
  • Bioavailability : The oxadiazole ring’s electronegativity could enhance membrane permeability relative to benzamide derivatives (), though this may require in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.